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Compound of Interest

Compound Name: 4-Methylpiperidin-2-one

Cat. No.: B2599872 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Methylpiperidin-2-one (C₆H₁₁NO), a heterocyclic compound of interest in chemical synthesis

and drug development. As a lactam, its structural confirmation and purity assessment are

critically dependent on a multi-technique spectroscopic approach. This document offers a

detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounded in the principles of analytical chemistry and supported by

field-proven insights. The methodologies described herein are designed to be self-validating,

ensuring researchers can confidently replicate and interpret their own findings.

Introduction: The Molecular Profile of 4-
Methylpiperidin-2-one
4-Methylpiperidin-2-one is a derivative of piperidine featuring a carbonyl group at the 2-

position and a methyl group at the 4-position. This substitution pattern introduces a chiral

center at the C4 carbon, leading to the existence of (R) and (S) enantiomers. The presence of

the amide (lactam) functional group and the stereochemistry of the molecule are key structural

features that are definitively elucidated by the spectroscopic techniques discussed below.

Understanding these features is paramount for its application as a building block in the

synthesis of more complex molecules.

Molecular Structure and Properties:

Molecular Formula: C₆H₁₁NO
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Molecular Weight: 113.16 g/mol

Monoisotopic Mass: 113.084063974 Da

CAS Number: 165385-79-5 ((4R)-isomer)

The following sections will detail the expected spectral output from ¹H NMR, ¹³C NMR, IR, and

MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 4-Methylpiperidin-2-one, both ¹H and ¹³C NMR are essential for

unambiguous structural assignment.

Methodologies for NMR Data Acquisition
High-quality NMR data is predicated on correct sample preparation and instrument

parameterization. The following protocol is a validated starting point for obtaining clean, high-

resolution spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methylpiperidin-2-one
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube. The use of a solvent with a known residual peak is crucial for referencing the

spectrum.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon

environment.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments,

their chemical shifts, spin-spin coupling patterns, and integration (relative number of protons).

The interpretation relies on understanding how the electron-withdrawing carbonyl group and

the alkyl substitutions influence the chemical shifts of adjacent protons.

Note:Specific, experimentally verified chemical shift and coupling constant data from a primary

literature source for 4-Methylpiperidin-2-one is not publicly available at the time of this writing.

The data presented in Table 1 is a predicted and interpreted spectrum based on established

principles of NMR spectroscopy and data from closely related structures. Researchers should

use this as a guide and verify against their own experimental data.

Table 1: Predicted ¹H NMR Data for 4-Methylpiperidin-2-one in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality and
Insights

~6.0-7.0 br s 1H NH

The amide

proton is typically

broad due to

quadrupole

broadening from

the adjacent

nitrogen and

chemical

exchange. Its

chemical shift

can be highly

variable

depending on

concentration

and solvent.

~3.2-3.4 m 2H
C6-H₂ (axial &

equatorial)

These protons

are adjacent to

the nitrogen

atom, which

deshields them,

shifting them

downfield. They

will appear as a

complex multiplet

due to coupling

with each other

and C5 protons.

~2.3-2.5 m 2H C3-H₂ (axial &

equatorial)

These protons

are alpha to the

carbonyl group,

which is strongly

electron-

withdrawing,

causing a
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significant

downfield shift.

They will show

complex coupling

with each other

and the C4

proton.

~2.0-2.2 m 1H C4-H

This methine

proton is coupled

to the C3 and C5

methylene

groups and the

methyl group

protons, resulting

in a complex

multiplet.

~1.8-2.0 m 1H C5-H (axial)

The axial and

equatorial

protons at C5 are

diastereotopic

and will have

different

chemical shifts

and coupling

constants,

leading to

complex splitting

patterns.

~1.4-1.6 m 1H C5-H (equatorial) See above.

~1.05 d 3H C4-CH₃ The methyl

group protons

are coupled to

the C4 methine

proton, resulting

in a doublet. Its
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upfield shift is

characteristic of

an alkyl group

not directly

attached to a

heteroatom.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

The chemical shifts are highly sensitive to the electronic environment, providing definitive

evidence for the key functional groups.

Note:As with the ¹H NMR data, the following table represents a predicted spectrum based on

established chemical shift correlations.

Table 2: Predicted ¹³C NMR Data for 4-Methylpiperidin-2-one in CDCl₃
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Chemical Shift (δ, ppm) Assignment Causality and Insights

~175 C2 (C=O)

The carbonyl carbon of a

lactam typically resonates in

this downfield region.

~48-52 C6

This carbon is attached to the

nitrogen, resulting in a

downfield shift compared to a

standard alkane.

~35-40 C3

The carbon alpha to the

carbonyl group is shifted

downfield.

~30-35 C5
A typical methylene carbon in

a piperidine ring.

~28-32 C4
The methine carbon bearing

the methyl group.

~20-23 C4-CH₃

The methyl carbon appears in

the typical upfield aliphatic

region.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the principal functional groups

within a molecule by detecting their characteristic vibrational frequencies.

Methodology for IR Data Acquisition
Experimental Protocol: ATR-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal

sample preparation.
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Sample Application: Place a small amount (a single drop or a few crystals) of 4-
Methylpiperidin-2-one directly onto the ATR crystal.

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the clean, empty

ATR crystal.

IR Spectral Data and Interpretation
The IR spectrum of 4-Methylpiperidin-2-one is dominated by absorptions from the N-H and

C=O bonds of the lactam ring and the C-H bonds of the alkyl portions.

Table 3: Key IR Absorption Bands for 4-Methylpiperidin-2-one
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Interpretation and
Insights

~3200 N-H stretch Medium-Strong

This absorption is

characteristic of a

secondary amide

(lactam). The peak

may be broad,

especially in the

presence of hydrogen

bonding.

~2850-2960 C-H stretch (sp³) Strong

These bands

correspond to the

symmetric and

asymmetric stretching

vibrations of the

methyl and methylene

groups in the

piperidine ring.

~1650-1680 C=O stretch (amide I) Strong

This is one of the

most intense and

characteristic peaks in

the spectrum,

confirming the

presence of the

lactam carbonyl

group. Its position is

indicative of a six-

membered ring

lactam.

~1450-1470
CH₂/CH₃ bend

(scissoring)
Medium

These absorptions are

due to the bending

vibrations of the alkyl

groups.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns upon ionization.

Methodology for MS Data Acquisition
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, commonly

coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will

separate the compound from the solvent and any impurities before it enters the MS source.

Ionization: In the EI source, the molecule is bombarded with high-energy electrons (typically

70 eV), causing it to ionize and fragment.

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are

separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis
The EI mass spectrum will show a molecular ion peak (M⁺·) corresponding to the molecular

weight of the compound, along with a series of fragment peaks that reveal the molecule's

connectivity.

Table 4: Predicted Mass Spectrometry Data for 4-Methylpiperidin-2-one
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m/z Value Ion Interpretation and Insights

113 [M]⁺· (Molecular Ion)

This peak confirms the

molecular weight of the

compound (C₆H₁₁NO). Its

presence is crucial for

confirming the identity of the

analyte.

98 [M - CH₃]⁺

Loss of the methyl group from

the C4 position is a likely

fragmentation pathway,

resulting in a peak at m/z 98.

85 [M - CO]⁺· or [M - C₂H₄]⁺·

Loss of a neutral carbon

monoxide molecule via

cleavage of the lactam ring.

Alternatively, cleavage could

lead to the loss of ethene.

70 [M - CH₃ - CO]⁺

A subsequent fragmentation

involving the loss of carbon

monoxide from the [M - CH₃]⁺

ion.

56 [C₃H₆N]⁺ or [C₄H₈]⁺·

Alpha-cleavage next to the

nitrogen or fragmentation of

the carbocyclic portion of the

ring can lead to smaller, stable

fragments like this.

42 [C₂H₄N]⁺ or [C₃H₆]⁺·

Further fragmentation can lead

to smaller ions. The peak at

m/z 42 is common in nitrogen-

containing aliphatic

compounds.

The logical relationship between the molecular ion and its primary fragments can be visualized

to better understand the fragmentation cascade.
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Caption: Primary fragmentation pathways for 4-Methylpiperidin-2-one in EI-MS.

Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and

definitive characterization of 4-Methylpiperidin-2-one. ¹H and ¹³C NMR confirm the carbon-

hydrogen framework and the specific connectivity of the piperidone ring. IR spectroscopy

provides clear evidence of the key lactam functional group through its characteristic N-H and

C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and

provides insight into the molecule's stability and fragmentation patterns. Together, these

techniques form an essential analytical workflow for any researcher or drug development

professional working with this compound, ensuring its identity, purity, and structural integrity.

To cite this document: BenchChem. [A Spectroscopic Guide to 4-Methylpiperidin-2-one:
Structure, Characterization, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2599872#spectroscopic-data-for-4-methylpiperidin-2-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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